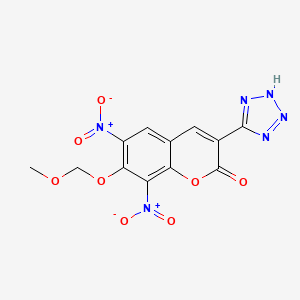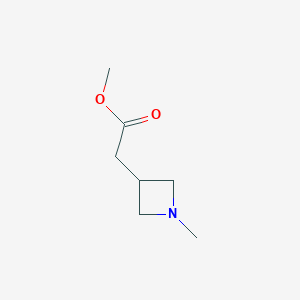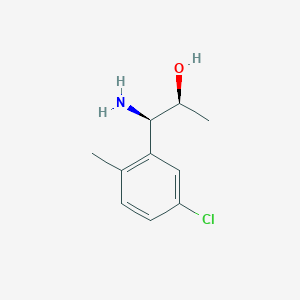
(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonia or primary amines in the presence of a reducing agent.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer. This can be achieved through chiral chromatography or using chiral resolving agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amine using hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like hydroxyl or alkoxy groups
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Hydroxyl or alkoxy derivatives
Scientific Research Applications
(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL can be compared with other chiral amines and alcohols, such as:
- (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and chloro functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
LQQQRHAUAACIFI-XVKPBYJWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)[C@H]([C@H](C)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
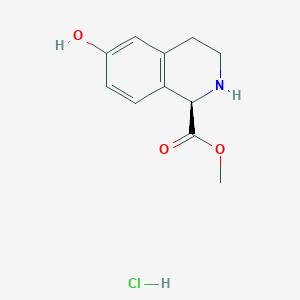
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
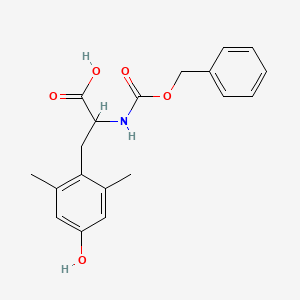
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)

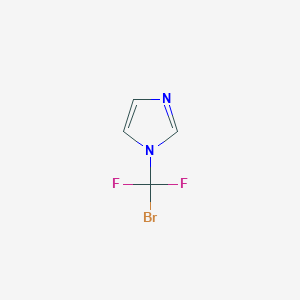
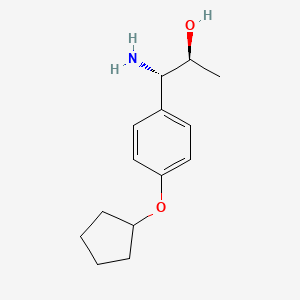
![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
